Home > Products > Screening Compounds P34258 > Abiraterone β-D-Glucuronide
Abiraterone β-D-Glucuronide -

Abiraterone β-D-Glucuronide

Catalog Number: EVT-1500814
CAS Number:
Molecular Formula: C₃₀H₃₉NO₇
Molecular Weight: 525.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abiraterone β-D-Glucuronide is a significant phase II metabolite of Abiraterone, a drug primarily used in the treatment of metastatic castration-resistant prostate cancer. This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of Abiraterone, contributing to its therapeutic effects and safety profile. The formation of glucuronides, such as Abiraterone β-D-Glucuronide, is a common metabolic pathway that enhances the solubility and excretion of drugs.

Source and Classification

Abiraterone β-D-Glucuronide is derived from the metabolism of Abiraterone, which inhibits cytochrome P450 17α-hydroxylase/17,20-lyase, an enzyme involved in androgen biosynthesis. This compound is classified under glucuronides, which are formed through the conjugation of glucuronic acid to various substrates, including drugs and endogenous compounds. The primary enzyme responsible for the glucuronidation of Abiraterone is UDP-glucuronosyltransferase 1A4.

Synthesis Analysis

Methods and Technical Details

The synthesis of Abiraterone β-D-Glucuronide involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl moieties on a methyl glucuronate molecule are protected using pivaloyl chloride.
  2. Selective Deprotection: The C1 hydroxyl group is selectively deprotected, followed by the addition of an imidate moiety to activate a glucuronyl donor.
  3. Coupling Reaction: The glucuronyl donor is coupled with Abiraterone in the presence of boron trifluoride etherate to form an intermediate.
  4. Final Deprotection: The remaining hydroxyl groups are deprotected using tetrabutylammonium hydroxide to yield Abiraterone β-D-Glucuronide.
  5. Isolation: The final product is purified through column chromatography. This method resulted in a yield of approximately 26% with a purity exceeding 98%, verified by liquid chromatography-mass spectrometry analysis .
Molecular Structure Analysis

Structure and Data

The molecular structure of Abiraterone β-D-Glucuronide can be represented as follows:

  • Molecular Formula: C23H30O7
  • Molecular Weight: Approximately 430.48 g/mol

The structure consists of the core steroid framework of Abiraterone linked to a glucuronic acid moiety, which enhances its solubility and facilitates excretion through urine.

Chemical Reactions Analysis

Reactions and Technical Details

Abiraterone undergoes glucuronidation primarily through the action of UDP-glucuronosyltransferase enzymes. The reaction mechanism involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups on Abiraterone, forming Abiraterone β-D-Glucuronide. This process can be summarized as follows:

  1. Substrate Activation: The hydroxyl group on Abiraterone acts as a nucleophile.
  2. Nucleophilic Attack: The nucleophile attacks the anomeric carbon of UDP-glucuronic acid, leading to the formation of the glucuronide bond.
  3. Release of UDP: The reaction releases uridine diphosphate as a byproduct, resulting in the formation of Abiraterone β-D-Glucuronide.

This reaction pathway not only facilitates drug elimination but also modulates the pharmacological activity of Abiraterone by altering its bioavailability.

Mechanism of Action

Process and Data

Abiraterone β-D-Glucuronide serves as a metabolite that may influence the pharmacological activity of its parent compound, Abiraterone. By undergoing glucuronidation:

The primary enzyme involved in this process is UDP-glucuronosyltransferase 1A4, which has been shown to vary among individuals due to genetic polymorphisms that could affect drug metabolism and response .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Abiraterone β-D-Glucuronide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups from glucuronic acid.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are critical for its role in pharmacology and toxicology assessments.

Applications

Scientific Uses

Abiraterone β-D-Glucuronide has several important applications in scientific research:

  1. Toxicological Testing: As a major metabolite excreted in urine, it serves as a biomarker for monitoring exposure to Abiraterone.
  2. Pharmacokinetic Studies: Understanding its formation helps elucidate the metabolic pathways affecting drug efficacy and safety.
  3. Clinical Trials: Used as a reference standard for quantifying levels of Abiraterone and its metabolites in clinical samples .
Introduction to Abiraterone β-D-Glucuronide

Definition and Structural Characterization of Abiraterone β-D-Glucuronide

Abiraterone β-D-glucuronide represents a major inactive metabolite formed through the conjugation of abiraterone or its downstream metabolites with glucuronic acid via a β-glycosidic bond. This phase II biotransformation product is generated through enzymatic catalysis primarily by UDP-glucuronosyltransferase 1A4 (UGT1A4) in the liver. Structurally, the glucuronide moiety attaches at either the nitrogen atom of abiraterone's pyridine ring (N-glucuronide) or the oxygen atom at the 3β-position (O-glucuronide). Mass spectrometry analyses reveal that the molecular mass of abiraterone β-D-glucuronide is 526.65 g/mol (exact mass: 526.228 Da), representing an increase of 176.13 g/mol over the parent abiraterone molecule (349.509 g/mol) [1] [6]. This modification significantly enhances the water solubility of the originally lipophilic abiraterone molecule, facilitating renal and biliary excretion [2].

Table 1: Structural Characteristics of Abiraterone β-D-Glucuronide

PropertyAbirateroneAbiraterone β-D-Glucuronide
Molecular FormulaC₂₄H₃₁NOC₃₀H₄₁NO₈
Molecular Weight (g/mol)349.509526.65
Exact Mass (Da)349.2406526.228
Glucuronide Attachment Site-Pyridine nitrogen (N-glucuronide) or 3β-OH (O-glucuronide)
Water SolubilityLowSignificantly increased

Nuclear magnetic resonance (NMR) studies confirm two distinct isomeric forms exist: N-linked glucuronide (predominantly formed from abiraterone) and O-linked glucuronide (less abundant). This structural distinction has profound implications for metabolic stability, as N-glucuronides demonstrate greater resistance to enzymatic hydrolysis compared to their O-linked counterparts. The chemical stability of these conjugates varies significantly, with N-glucuronides exhibiting greater resistance to β-glucuronidase hydrolysis than O-glucuronides, contributing to their persistence in circulation [2] [6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies have been specifically developed to resolve and quantify these isomeric metabolites in patient plasma, revealing that the N-glucuronide form predominates in clinical samples from prostate cancer patients undergoing abiraterone acetate therapy [6].

Role in Steroidal Drug Metabolism and Androgen Pathway Modulation

Abiraterone β-D-glucuronide formation represents a critical detoxification pathway that terminates the pharmacological activity of abiraterone and its metabolites. The process occurs primarily in hepatic tissues where UGT1A4 catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to abiraterone substrates. Crucially, this conjugation reaction effectively inactivates not only abiraterone itself but also its pharmacologically active metabolites Δ⁴-abiraterone (D4A) and 5α-abiraterone (5α-Abi). D4A possesses multi-target inhibitory activity against key androgen synthesis enzymes (CYP17A1, 3βHSD, 5α-reductase) and functions as a potent androgen receptor antagonist. Its glucuronidation thus represents a significant biotransformation pathway that modulates overall drug efficacy [2] [10].

Table 2: UGT1A4-Mediated Glucuronidation of Abiraterone Metabolites

Abiraterone MetaboliteEnzymatic Affinity for UGT1A4Primary Glucuronide FormPharmacological Consequence
AbirateroneHigh affinityN-glucuronide (major), O-glucuronideActivity termination
Δ⁴-abiraterone (D4A)Moderate affinityN-glucuronideLoss of multi-enzyme inhibition
5α-abirateroneModerate affinityN-glucuronideElimination of AR agonist activity

The metabolic competition between glucuronidation and other biotransformation pathways significantly influences therapeutic outcomes. Abiraterone and its metabolites competitively inhibit UGT-mediated glucuronidation of endogenous steroids, particularly dihydrotestosterone (DHT). This interference potentially elevates biologically active androgen concentrations in prostate tissue despite ongoing therapy. Biochemical assays demonstrate that therapeutic concentrations of abiraterone reduce DHT glucuronidation by 40-65% in human liver microsomes, suggesting a paradoxical effect where the drug may inadvertently preserve intratumoral androgen activity through impairment of this major clearance pathway [2] [10]. Furthermore, polymorphic variants in the UGT1A4 gene (e.g., Pro24Thr, Leu48Val) significantly alter the catalytic efficiency of glucuronide formation, potentially explaining interpatient variability in abiraterone metabolism and response rates [2].

Significance in Prostate Cancer Pharmacotherapy

The quantification of abiraterone β-D-glucuronide in patient plasma provides valuable prognostic information and insights into treatment efficacy dynamics. Clinical studies utilizing validated LC-MS/MS methodologies demonstrate that glucuronide conjugates of abiraterone, D4A, and 5α-Abi are consistently detectable in patients receiving abiraterone acetate therapy. The metabolite ratio of abiraterone glucuronide to unconjugated abiraterone serves as a potential biomarker for hepatic UGT activity and overall metabolic clearance rate. Patients exhibiting higher glucuronide-to-parent ratios (≥2.5) demonstrate more rapid drug clearance, potentially impacting therapeutic efficacy [6]. Furthermore, the metabolic redirection strategy using 5α-reductase inhibitors significantly alters this metabolic profile. When dutasteride is co-administered with abiraterone acetate, it effectively blocks the conversion of D4A to the androgen receptor agonist 5α-Abi, thereby increasing D4A availability for glucuronidation. This results in a 3.2-fold increase in D4A-glucuronide concentrations while simultaneously reducing the formation of the tumor-promoting 5α-Abi [10].

Table 3: Clinical Detection of Abiraterone Glucuronides in Prostate Cancer Patients

Glucuronide MetaboliteDetection FrequencyMedian Plasma Concentration (nM)Impact of Dutasteride Co-administration
Abiraterone-N-glucuronide100% of patients85.6Unchanged
D4A-N-glucuronide100% of patients47.33.2-fold increase
5α-Abi-N-glucuronide83% of patients12.876% reduction

The therapeutic implications of glucuronide formation extend to drug resistance mechanisms. Intratumoral expression of UGT enzymes may theoretically facilitate local drug inactivation, though this hypothesis requires further clinical validation. Analytical methods capable of quantifying these glucuronides in both plasma and prostate tissue are providing new insights into the pharmacodynamic landscape of abiraterone therapy. Emerging evidence suggests that monitoring glucuronide metabolite profiles may help identify patients who would benefit from metabolic intervention strategies, such as co-administration of 5α-reductase inhibitors to redirect metabolism toward the more favorable D4A pathway and its subsequent glucuronidation [6] [10]. This approach represents a novel precision medicine strategy to optimize abiraterone's therapeutic index by biochemically manipulating its metabolic fate to maximize beneficial metabolites while minimizing those that may drive resistance.

Properties

Product Name

Abiraterone β-D-Glucuronide

Molecular Formula

C₃₀H₃₉NO₇

Molecular Weight

525.63

Synonyms

(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol β-D-Glucuronide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.